molecular formula C17H12N2 B14457881 Malononitrile, (2,2-diphenylethylidene)- CAS No. 72227-96-4

Malononitrile, (2,2-diphenylethylidene)-

Cat. No.: B14457881
CAS No.: 72227-96-4
M. Wt: 244.29 g/mol
InChI Key: AJWQSBAALRXGHX-UHFFFAOYSA-N
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Description

Malononitrile, (2,2-diphenylethylidene)-, also known as 2-(2,2-diphenylethylidene)malononitrile, is an organic compound with the molecular formula C17H12N2. It is a derivative of malononitrile, characterized by the presence of two phenyl groups attached to the ethylidene moiety. This compound is a valuable building block in organic synthesis due to its unique reactivity and structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions

Malononitrile, (2,2-diphenylethylidene)-, can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a base catalyst such as piperidine or pyridine. The reaction typically occurs at room temperature with constant stirring . Another method involves the use of hydrotalcite catalysts, which have shown high activity and selectivity in the condensation reaction .

Industrial Production Methods

Industrial production of malononitrile, (2,2-diphenylethylidene)-, often employs eco-friendly processes. One such method involves the use of water as a solvent and piperidine as a catalyst, ensuring minimal environmental impact . The reaction is carried out at controlled temperatures to maintain the stability of the product.

Chemical Reactions Analysis

Types of Reactions

Malononitrile, (2,2-diphenylethylidene)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, potassium cyanide for cyanation, and elemental sulfur for the Gewald reaction . The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include brominated derivatives, tricyanomethane salts, and various heterocyclic compounds such as 2-amino-1,1,3-tricyano-2-propene .

Mechanism of Action

The mechanism of action of malononitrile, (2,2-diphenylethylidene)-, involves its ability to act as a nucleophile and an electrophile. The compound can undergo nucleophilic addition reactions due to the presence of the cyano groups, which are strong electron-withdrawing groups. This enhances the reactivity of the ethylidene moiety, allowing it to participate in various condensation and cycloaddition reactions . The molecular targets and pathways involved include interactions with aldehydes and ketones, leading to the formation of ylidene malononitriles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malononitrile, (2,2-diphenylethylidene)-, is unique due to its enhanced stability and reactivity compared to other malononitrile derivatives. The presence of two phenyl groups provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .

Properties

CAS No.

72227-96-4

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

2-(2,2-diphenylethylidene)propanedinitrile

InChI

InChI=1S/C17H12N2/c18-12-14(13-19)11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,17H

InChI Key

AJWQSBAALRXGHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C=C(C#N)C#N)C2=CC=CC=C2

Origin of Product

United States

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